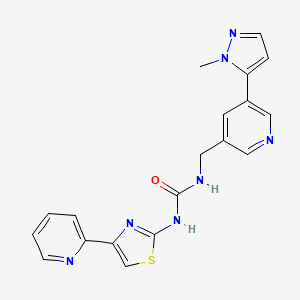

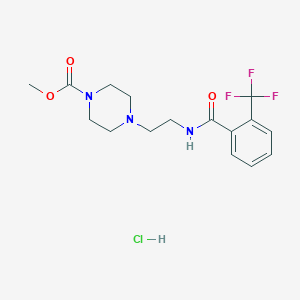

Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

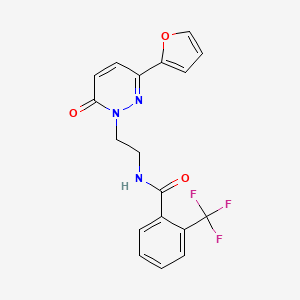

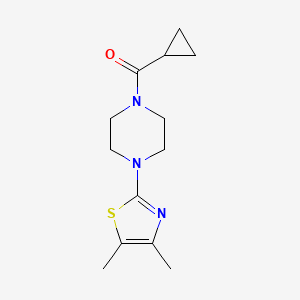

Piperazine Derivatives in Therapeutic Research

Piperazine cores are instrumental in the development of compounds with significant biological and pharmacological activities. They serve as key intermediates in synthesizing a wide range of therapeutic agents, including antipsychotics, antidepressants, antihistamines, and antiparasitics. The structural versatility of piperazine allows for the modulation of biological activity, enhancing the therapeutic potential of these compounds.

Antiparasitic Activity : Piperazine derivatives have been synthesized and tested for their activity against parasitic infections, such as schistosomiasis. Early research by Tung (1957) involved the synthesis of various piperazine hydrochlorides to evaluate their therapeutic potential against Schistosoma japonicum, a parasite responsible for schistosomiasis in experimental animals (Tung, 1957).

Antibacterial Properties : The structural adaptability of piperazine derivatives facilitates the design of compounds with effective antibacterial properties. Sheu et al. (1998) focused on synthesizing quinolone derivatives with piperazine moieties, demonstrating significant antibacterial activity against resistant strains, highlighting the potential of piperazine derivatives in addressing antibiotic resistance (Sheu et al., 1998).

Anticancer Applications : Piperazine derivatives also play a role in cancer treatment research. For example, Gong et al. (2010) studied the metabolism of Flumatinib, a tyrosine kinase inhibitor with a piperazine component, in chronic myelogenous leukemia (CML) patients, indicating the importance of understanding metabolic pathways for effective drug development (Gong et al., 2010).

Neurodegenerative Disease Treatment : Piperazine derivatives have been investigated for their potential in treating neurodegenerative diseases. The synthesis and evaluation of certain piperidine derivatives for anti-acetylcholinesterase activity point towards the utility of piperazine cores in developing treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).

将来の方向性

特性

IUPAC Name |

methyl 4-[2-[[2-(trifluoromethyl)benzoyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O3.ClH/c1-25-15(24)22-10-8-21(9-11-22)7-6-20-14(23)12-4-2-3-5-13(12)16(17,18)19;/h2-5H,6-11H2,1H3,(H,20,23);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUARUSBTDIZIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CC=C2C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)

![N'-(6-amino-5-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzenecarbohydrazide](/img/structure/B2818674.png)

![N-[(furan-2-yl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2818677.png)

![N-[4-(ethylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2818681.png)

![{5-Oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B2818685.png)

![5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2818688.png)

![N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818689.png)